Acetonitrile, (purin-6-ylthio)-
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Overview
Description
Acetonitrile, (purin-6-ylthio)-: is a compound that combines the properties of acetonitrile and purine-6-thiol. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and chromatography . Purine-6-thiol is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, (purin-6-ylthio)- typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. This reaction is carried out in an aqueous medium at elevated temperatures (around 100°C) in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions are carefully controlled to preserve the ester grouping and avoid hydrolysis .
Industrial Production Methods: While specific industrial production methods for acetonitrile, (purin-6-ylthio)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Acetonitrile, (purin-6-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetonitrile, (purin-6-ylthio)- is used as a building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an antimetabolite, interfering with nucleic acid metabolism and exhibiting anticancer properties .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It is also explored for its antiviral and antimicrobial activities .
Industry: Acetonitrile, (purin-6-ylthio)- is used in the synthesis of peptides and other biologically active molecules. Its role as a versatile intermediate makes it valuable in the production of various chemical products .
Mechanism of Action
The mechanism of action of acetonitrile, (purin-6-ylthio)- involves its interaction with nucleic acids and proteins. The purine-6-thiol moiety can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antiviral activities . The compound may also interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.
Purine-6-thiol: A purine derivative with potential anticancer properties.
Aminoacetonitrile: A related compound used in the synthesis of amino acids and peptides.
Uniqueness: Acetonitrile, (purin-6-ylthio)- is unique due to its combination of acetonitrile and purine-6-thiol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an antimetabolite and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
5443-91-4 |
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Molecular Formula |
C7H5N5S |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C7H5N5S/c8-1-2-13-7-5-6(10-3-9-5)11-4-12-7/h3-4H,2H2,(H,9,10,11,12) |
InChI Key |
YPTKQMBEDCVGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC#N |
Origin of Product |
United States |
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